(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine: is an organic compound with the molecular formula C10H11BrFN This compound features a bromine and fluorine substituted phenyl ring attached to a cyclopropyl group via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 5 and 2 positions, respectively.
Cyclopropylation: The brominated and fluorinated phenyl compound is then subjected to cyclopropylation, where a cyclopropyl group is introduced.
Methanamine Introduction: Finally, the cyclopropylated compound is reacted with methanamine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine substituents.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agrochemicals: It may be used in the synthesis of agrochemicals for crop protection and enhancement.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
- (5-Bromo-2-fluorophenyl)(cyclopropyl)methanol
- (5-Bromo-2-fluorophenyl)(cyclopropyl)methane
Uniqueness: (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine is unique due to its specific combination of bromine, fluorine, and cyclopropyl groups attached to a methanamine linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQLBOMQVKLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.